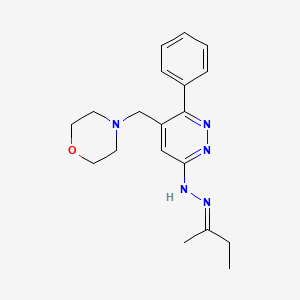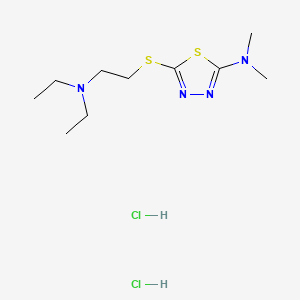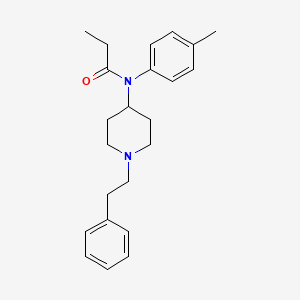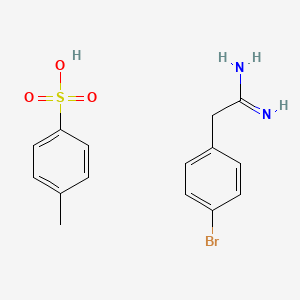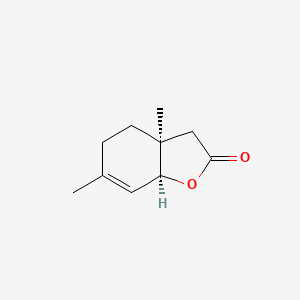
(3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents and catalysts to facilitate the formation of the benzofuranone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of products depending on the substituents involved.
Scientific Research Applications
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity. In a chemical setting, it may act as a catalyst or reactant in various reactions.
Comparison with Similar Compounds
Similar Compounds
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone, cis-(±)-: This is the compound itself, which is a racemic mixture.
Other benzofuranones: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone lies in its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
33722-72-4 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
(3aS,7aS)-3a,6-dimethyl-3,4,5,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-10(2)6-9(11)12-8(10)5-7/h5,8H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
InChI Key |
MTEGPWHCOVGBCW-WPRPVWTQSA-N |
Isomeric SMILES |
CC1=C[C@H]2[C@@](CC1)(CC(=O)O2)C |
Canonical SMILES |
CC1=CC2C(CC1)(CC(=O)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



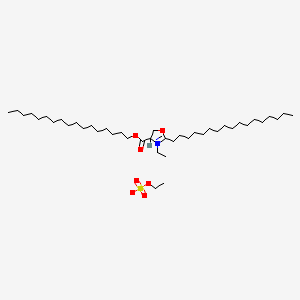
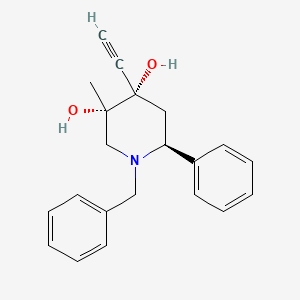
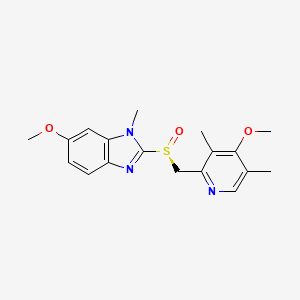
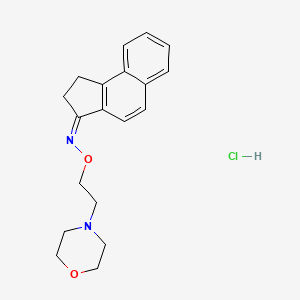



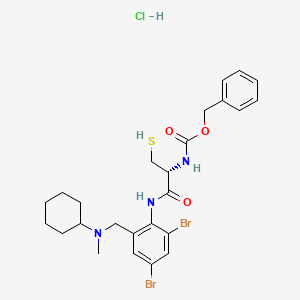
![Tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate;2-(2-hydroxyethylamino)ethanol](/img/structure/B15192913.png)
